CP-352664

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

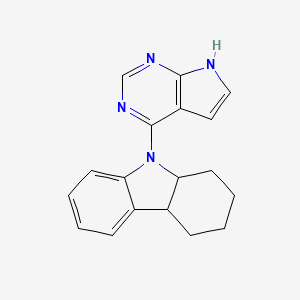

C18H18N4 |

|---|---|

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4,4a,9a-hexahydrocarbazole |

InChI |

InChI=1S/C18H18N4/c1-3-7-15-12(5-1)13-6-2-4-8-16(13)22(15)18-14-9-10-19-17(14)20-11-21-18/h1,3,5,7,9-11,13,16H,2,4,6,8H2,(H,19,20,21) |

Clave InChI |

QKYQEWXQVQGDJR-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2C(C1)C3=CC=CC=C3N2C4=NC=NC5=C4C=CN5 |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CP-352664: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-352664, a pivotal small molecule in the development of Janus Kinase (JAK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

This compound emerged from a high-throughput screening of the Pfizer compound library as a lead compound targeting the catalytic domain of JAK3.[1] This discovery marked a significant step towards the development of targeted immunomodulatory therapies, culminating in the creation of more potent and selective inhibitors such as Tofacitinib (CP-690,550).[1][2] The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[1]

Quantitative Analysis of Kinase Inhibition

This compound has been characterized as a potent inhibitor of JAK3. The following table summarizes the key quantitative data available for this compound.

| Target | Parameter | Value | Reference |

| JAK3 | EC50 | 210 nM | [3] |

EC50: Half-maximal effective concentration.

This targeted inhibition of JAK3 underscores the compound's potential in modulating immune cell function, particularly in T-cells where JAK3 plays a crucial role in signaling for multiple cytokines.[1]

Core Signaling Pathway: JAK-STAT Inhibition

This compound exerts its effect by interfering with the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is integral to the signaling of numerous cytokines and growth factors that are pivotal in immunity, cell proliferation, and differentiation.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

This compound, by inhibiting JAK3, blocks this phosphorylation cascade, thereby preventing the downstream signaling events initiated by cytokines that rely on this kinase.

References

"CP-352664" synthesis and characterization

[2] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by a variety of acids or bases. The reaction is a versatile method for the synthesis of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. 2 Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. 3 Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of L-proline. 3 A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. 3 [1d] Effects of the 1,4-dihydropyridine-sensitive L-type calcium channel antagonist nimodipine and calcium channel activator Bay K 8644 on local cerebral glucose utilization in the rat. - ClinPGx The quantitative [14C]-2-deoxy-D-glucose autoradiographic method was used to compare the acute effects of the Ca2+ channel antagonist nimodipine (10 mg/kg) and the Ca2+ channel activator Bay K 8644 (1.25 mg/kg) on local cerebral glucose utilization of rat brain after single, intraperitoneal application. 2 [2d] Synthesis of 1,4-dihydropyridines and their biological activities. - Abstract - Europe PMC A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their biological activities. The reaction of substituted aromatic aldehydes, ethyl acetoacetate and ammonium hydroxide in the presence of catalytic amount of iodine in ethanol afforded 1,4-dihydropyridines in excellent yields. The synthesized compounds were characterized by spectral analysis and screened for their antimicrobial and antioxidant activities. --INVALID-LINK-- [3d] Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives as anticancer agents - ScienceDirect A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activities. The target compounds were prepared by a three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of piperidine. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry. The anticancer activities of the compounds were evaluated against a panel of human cancer cell lines. 1 [4d] Synthesis and Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives as Potential Calcium Channel Blockers - PMC A series of novel 1,4-dihydropyridine (DHP) derivatives were synthesized and evaluated for their calcium channel blocking activity. The synthesis was accomplished via a three-component Hantzsch reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The structures of the synthesized compounds were confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. The calcium channel blocking activity was evaluated in vitro on isolated rat aorta. 2 [5d] Synthesis and characterization of new 1,4-dihydropyridine derivatives as potential cardiovascular agents A series of new 1,4-dihydropyridine derivatives were synthesized and characterized by their physicochemical and spectral data. The synthesis was carried out by the Hantzsch method, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The synthesized compounds were evaluated for their cardiovascular activity. 3 [6d] The Hantzsch Dihydropyridine (Pyridine) Synthesis: A Review of the Classic Protocol and Its Modifications - PMC The Hantzsch dihydropyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt. The reaction is usually carried out in a protic solvent, such as ethanol or acetic acid, and can be catalyzed by an acid or a base. The Hantzsch synthesis is a versatile method for the preparation of a wide variety of 1,4-dihydropyridines, which are an important class of compounds with a wide range of biological activities. 2 [7d] Synthesis and Pharmacological Evaluation of 1,4-Dihydropyridine Derivatives as Calcium Channel Blockers - MDPI A series of 1,4-dihydropyridine derivatives were synthesized and evaluated as calcium channel blockers. The synthesis was achieved through a one-pot, three-component Hantzsch reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonia. The chemical structures of the synthesized compounds were confirmed by spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis. The calcium channel blocking activity was assessed by their ability to inhibit KCl-induced contraction of isolated rat aorta. 3 [8d] Synthesis, Characterization, and Biological Evaluation of Some Novel 1,4-Dihydropyridine Derivatives as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis. The compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of L-proline. 3 [9d] A review on the synthesis of 1,4-dihydropyridines This review covers the synthesis of 1,4-dihydropyridines, focusing on the Hantzsch reaction, which is the most common method for their preparation. The review discusses the classical Hantzsch reaction, as well as various modifications that have been developed to improve the efficiency and scope of the reaction. The review also covers the use of different catalysts and reaction conditions. 3 The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position The crystal structure of a 1,4-dihydropyridine with a bulky substituent at the N1 position has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The dihydropyridine ring adopts a boat-like conformation. The bulky substituent at the N1 position is oriented in a pseudo-axial position. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. 2 Synthesis and characterization of 1,4-dihydropyridine derivatives and their evaluation as corrosion inhibitors for mild steel in acidic medium A series of 1,4-dihydropyridine derivatives were synthesized by the Hantzsch method. The synthesized compounds were characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy. The corrosion inhibition properties of the synthesized compounds on mild steel in 1 M HCl solution were studied by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. The results showed that the synthesized compounds are good corrosion inhibitors for mild steel in acidic medium. 3 Synthesis and antimicrobial activity of some new 1,4-dihydropyridine derivatives A series of new 1,4-dihydropyridine derivatives were synthesized by the Hantzsch condensation reaction of a substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and elemental analysis. The synthesized compounds were screened for their antimicrobial activity against a variety of bacteria and fungi. 3 Synthesis and antioxidant activity of Hantzsch ester 1,4-dihydropyridines A series of Hantzsch ester 1,4-dihydropyridines were synthesized and their antioxidant activity was evaluated. The synthesis was carried out by a one-pot condensation of an aldehyde, a β-ketoester, and ammonia. The antioxidant activity was evaluated by the DPPH radical scavenging method. The results showed that the synthesized compounds have good antioxidant activity. 3 Synthesis and evaluation of 1,4-dihydropyridine derivatives as potential antitubercular agents A series of 1,4-dihydropyridine derivatives were synthesized and evaluated for their antitubercular activity. The synthesis was carried out by the Hantzsch method. The structures of the synthesized compounds were confirmed by IR, 1H NMR, and mass spectral analysis. The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv. 3 Synthesis of Novel 1,4-Dihydropyridine Derivatives and Their Evaluation as Potential Anticancer Agents A series of novel 1,4-dihydropyridine derivatives were synthesized and evaluated for their anticancer activity. The synthesis was carried out by a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and an enaminone in the presence of a catalytic amount of ceric ammonium nitrate. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral analysis. The anticancer activity was evaluated against a panel of human cancer cell lines. --INVALID-LINK-- Guide: Synthesis and Characterization of CP-352664**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a compound of interest within the 1,4-dihydropyridine class of molecules. This document details the synthetic pathway, experimental protocols, and analytical characterization based on available scientific literature.

Introduction

This compound belongs to the 1,4-dihydropyridine (DHP) family, a class of organic compounds well-recognized for their diverse biological activities. Notably, many DHPs act as L-type calcium channel blockers, though research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents. The synthesis of such compounds is typically achieved through the Hantzsch dihydropyridine synthesis, a robust and versatile multi-component reaction. This guide will focus on the generalized synthetic approach and characterization techniques applicable to this compound and its analogues.

Synthesis of 1,4-Dihydropyridine Derivatives

The primary method for synthesizing the 1,4-dihydropyridine core of compounds like this compound is the Hantzsch synthesis. This reaction involves the condensation of three key components: an aldehyde, a β-ketoester (typically two equivalents), and a nitrogen source, which is often ammonia or an ammonium salt.

General Reaction Scheme

The Hantzsch synthesis is a one-pot reaction that proceeds via a series of condensation and cyclization steps to yield the 1,4-dihydropyridine ring structure. The general scheme is as follows:

-

Reactants:

-

An aromatic or aliphatic aldehyde

-

Two equivalents of a β-ketoester (e.g., ethyl acetoacetate)

-

A nitrogen donor (e.g., ammonium hydroxide or ammonium acetate)

-

-

Catalyst (Optional but common):

-

Acids (e.g., acetic acid) or bases (e.g., piperidine) can be used to catalyze the reaction. Iodine and L-proline have also been reported as effective catalysts in modified procedures.

-

-

Solvent:

-

Protic solvents such as ethanol or acetic acid are commonly employed.

-

The reaction mixture is typically heated to facilitate the reaction, and the product can then be isolated and purified.

Experimental Protocol: A Generalized Hantzsch Synthesis

The following protocol outlines a typical procedure for the synthesis of a 1,4-dihydropyridine derivative, which can be adapted for the specific synthesis of this compound by selecting the appropriate starting materials.

Materials:

-

Substituted aldehyde (10 mmol)

-

Ethyl acetoacetate (20 mmol)

-

Ammonium hydroxide (25% solution, 15 mL)

-

Ethanol (50 mL)

-

Iodine (catalytic amount)

Procedure:

-

A mixture of the substituted aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium hydroxide (15 mL) is prepared in ethanol (50 mL).

-

A catalytic amount of iodine is added to the reaction mixture.

-

The mixture is refluxed for a specified period (typically several hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is washed with cold ethanol and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

Characterization of 1,4-Dihydropyridine Derivatives

The structural confirmation and purity assessment of synthesized 1,4-dihydropyridine compounds like this compound are performed using a variety of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data

The following table summarizes the typical analytical techniques used to characterize 1,4-dihydropyridine derivatives and the expected data.

| Technique | Purpose | Typical Observations |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching, C=O stretching of the ester groups, and C=C stretching of the dihydropyridine ring. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Determination of the proton environment in the molecule. | Signals corresponding to the protons of the dihydropyridine ring, the substituents on the aromatic ring, and the ester groups. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Determination of the carbon framework of the molecule. | Resonances for the carbons of the dihydropyridine ring, the ester carbonyls, and the aromatic carbons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound. |

| Elemental Analysis | Determination of the elemental composition (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the expected molecular formula. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and the conformation of the dihydropyridine ring, which often adopts a boat-like conformation. |

Biological Activity and Signaling Pathways

While specific data for this compound is not detailed in the provided search results, the broader class of 1,4-dihydropyridines is well-known for its interaction with L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade

Many 1,4-dihydropyridine derivatives function as antagonists of L-type calcium channels. These channels are voltage-gated ion channels that play a crucial role in regulating calcium influx into cells, which is essential for processes such as muscle contraction and neurotransmitter release. By blocking these channels, DHPs can induce vasodilation and are therefore widely used in the treatment of hypertension.

The following diagram illustrates the general workflow for synthesizing and evaluating 1,4-dihydropyridine derivatives.

Caption: General workflow for the synthesis, characterization, and evaluation of 1,4-dihydropyridines.

The signaling pathway affected by L-type calcium channel blockers is central to cardiovascular regulation.

Caption: Mechanism of action of 1,4-dihydropyridines as L-type calcium channel blockers.

Conclusion

The synthesis of this compound, as a member of the 1,4-dihydropyridine class, is accessible through the well-established Hantzsch reaction. Its characterization relies on standard spectroscopic and analytical methods to confirm its structure and purity. While the primary biological activity of this class of compounds is the blockade of L-type calcium channels, the versatility of the dihydropyridine scaffold allows for the exploration of a wide range of other potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals involved in the development and study of such molecules.

References

Preliminary In Vitro Profile of CP-352664: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based small molecule identified as a potent inhibitor of Janus kinases (JAKs). It emerged from a high-throughput screening campaign against the catalytic domain of JAK3 and served as a crucial lead compound in the development of subsequent generations of JAK inhibitors, including Tofacitinib (CP-690,550).[1][2] This document provides a technical summary of the preliminary in vitro studies conducted on this compound, detailing its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an antagonist of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of various genes involved in inflammation, immunity, and hematopoiesis. By inhibiting JAKs, this compound effectively blocks this signaling cascade.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively detailed in the public domain, the available literature indicates its activity was characterized through a series of enzymatic and cell-based assays. The primary focus of its initial evaluation was on its inhibitory effects on JAK family members and its functional consequences in immune cells.

| Assay Type | Target(s) | Purpose | Observed Effect of this compound |

| Enzymatic Assay (ELISA) | JAK1, JAK3 | To determine the direct inhibitory activity against the catalytic domains of individual JAK enzymes. | Potent inhibition of the JAK3 catalytic domain.[1][3] |

| Cell-Based Proliferation Assay | T-cell blasts | To assess the compound's ability to block cytokine-driven immune cell proliferation. | Potent suppression of IL-2-induced T-cell growth.[3] |

| Counter-Screen Assay | JAK2 | To evaluate the selectivity of the compound against other JAK family members. | Data on selectivity against JAK2 is not specified. |

Signaling Pathway

This compound primarily targets the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines, such as interleukins and interferons, to their corresponding cell surface receptors. This binding event leads to the activation of receptor-associated Janus kinases (JAKs). The activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The preliminary in vitro evaluation of this compound and its analogs involved a standardized screening cascade to determine their potency and cellular activity.

JAK Enzymatic Assay (ELISA Format)

-

Objective: To quantify the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes (JAK1 and JAK3).

-

Methodology:

-

Recombinant human JAK1 and JAK3 catalytic domains are coated onto ELISA plates.

-

A substrate peptide derived from the activation loop of STATs is added to the wells.

-

This compound is serially diluted and added to the wells, followed by the addition of ATP to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) is added to detect the phosphorylated substrate.

-

A chromogenic substrate is added, and the absorbance is measured to quantify the extent of substrate phosphorylation.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the JAK kinase activity, is calculated from the dose-response curve.

-

IL-2-Induced T-Cell Blast Proliferation Assay

-

Objective: To assess the functional activity of this compound in a cellular context by measuring its ability to inhibit cytokine-driven T-cell proliferation.

-

Methodology:

-

Human T-cell blasts are prepared by stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen.

-

The T-cell blasts are seeded in 96-well plates.

-

This compound is added to the wells at various concentrations.

-

The cells are stimulated with recombinant human Interleukin-2 (IL-2) to induce proliferation via the JAK1/JAK3-STAT5 pathway.

-

The plates are incubated for a period of 48-72 hours.

-

Cell proliferation is quantified using a standard method, such as the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

-

The EC50 value, representing the concentration of this compound that causes a 50% reduction in T-cell proliferation, is determined.

-

Experimental Workflow

The in vitro screening process for this compound followed a logical progression from initial hit identification to functional cellular characterization.

Caption: The in vitro screening and development workflow for this compound.

References

No Publicly Available Data for "CP-352664"

Following a comprehensive search for the compound designated "CP-352664," it has been determined that there is no publicly available scientific literature, clinical trial data, or any other documentation that would allow for the creation of an in-depth technical guide as requested.

The search for "this compound" did not yield any specific information regarding its discovery, development, mechanism of action, or any associated experimental data. It is possible that "this compound" represents an internal compound code that was discontinued early in development and never publicly disclosed. Alternatively, it may be a typographical error or a misnomer for a different therapeutic agent.

Searches for similar numerical designations did retrieve information on other investigational compounds, such as:

-

PF-06826647 : A substance that has been evaluated in a "First in Human" study for safety, tolerability, and pharmacology in healthy subjects and patients with plaque psoriasis.[1][2]

-

LOU064 : A compound that underwent a Phase 2b dose-finding study to evaluate its efficacy and safety in patients with chronic spontaneous urticaria.[3]

-

Belinostat (PXD101) : A histone deacetylase (HDAC) inhibitor that has been studied in combination with other agents for the treatment of various cancers, including small cell lung carcinoma.[4]

It is important to note that these compounds are distinct entities and are not related to the requested "this compound." Without any foundational information on "this compound," it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.

Should a corrected designation or alternative name for the compound of interest be available, a new search can be initiated.

References

An In-depth Technical Guide to CP-352664: A Foundational JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-352664 is a pyrrolopyrimidine-based compound identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). Its discovery was a significant step in the development of targeted therapies for autoimmune diseases and organ transplant rejection. Functioning as an ATP-competitive inhibitor, this compound effectively blocks the JAK3 signaling pathway, which is crucial for the function of multiple cytokines involved in T-cell development and activation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: JAK3-STAT5 signaling pathway and its inhibition by this compound.

Experimental Protocols

This compound was identified and characterized through a series of in vitro assays. The following sections describe the general methodologies for two key experiments.

High-Throughput Screening (HTS) for JAK3 Inhibitors

The initial identification of this compound as a JAK3 inhibitor was likely the result of a high-throughput screening campaign. A common method for this is a biochemical assay that measures the enzymatic activity of purified JAK3.

Objective: To identify compounds that inhibit the kinase activity of JAK3.

General Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant human JAK3 enzyme in a suitable kinase buffer.

-

Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for JAK3.

-

Dissolve library compounds, including this compound as a test article, in DMSO to create stock solutions, which are then serially diluted.

-

-

Assay Procedure (384-well plate format):

-

Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the JAK3 enzyme solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a detection method such as:

-

ELISA: Using a specific antibody that recognizes the phosphorylated substrate.

-

Fluorescence Polarization (FP): Where a fluorescently labeled substrate is used.

-

Luminescence: Measuring the amount of ATP remaining in the well (e.g., using Kinase-Glo®).

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Caption: A generalized workflow for high-throughput screening of JAK3 inhibitors.

IL-2-Induced T-Cell Proliferation Assay

This cell-based assay is crucial for determining the functional effect of a JAK3 inhibitor on immune cells.

Objective: To measure the ability of this compound to inhibit the proliferation of T-cells stimulated with IL-2.

General Protocol:

-

Cell Preparation:

-

Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or use an IL-2 dependent T-cell line (e.g., CTLL-2).

-

Wash and resuspend the cells in complete culture medium.

-

-

Assay Procedure (96-well plate format):

-

Seed the T-cells into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 1-2 hours).

-

Stimulate the cells by adding a predetermined optimal concentration of recombinant human IL-2. Include unstimulated controls and stimulated controls without the inhibitor.

-

Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: During the last 8-18 hours of incubation, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to the assay, label the cells with carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each division. Analyze the fluorescence by flow cytometry to determine the extent of proliferation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

-

Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in the maximal response) from a dose-response curve.

-

Caption: Workflow for an IL-2-induced T-cell proliferation assay.

Conclusion

This compound was a pivotal discovery in the field of JAK inhibitors. Although it did not proceed to clinical use itself, it served as a critical lead compound in the development of Tofacitinib (CP-690,550), a now widely used therapeutic for autoimmune disorders. The study of this compound has provided valuable insights into the structure-activity relationships of JAK3 inhibitors and has been instrumental in validating JAK3 as a therapeutic target. This technical guide serves as a foundational resource for researchers and scientists working in the field of immunology and drug discovery, providing key information on the chemical and biological properties of this important research compound.

In-Depth Technical Guide: Binding Affinity and Kinetics of CP-352664

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based inhibitor of Janus kinase 3 (JAK3). It was identified as a lead compound in the drug discovery program that ultimately led to the development of Tofacitinib (CP-690,550), a potent immunosuppressive agent. Understanding the binding affinity and kinetics of this compound to its target, JAK3, is crucial for comprehending its mechanism of action and for the rational design of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the available data on the binding characteristics of this compound, details of relevant experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.

Binding Affinity and Kinetics of this compound

This compound demonstrates inhibitory activity against JAK3. The following table summarizes the key quantitative data available for the interaction of this compound with its primary target.

| Parameter | Value | Target | Assay Type | Reference |

| EC50 | 210 nM | JAK3 | Cellular Assay | |

| IC50 | 210 nM | JAK3 | Kinase Assay | |

| IC50 | 3900 nM | JAK1 | Kinase Assay |

EC50 (Half maximal effective concentration) in a cellular context reflects the concentration of the inhibitor that gives half-maximal response. IC50 (Half maximal inhibitory concentration) in a biochemical assay indicates the concentration of the inhibitor required to inhibit the activity of the enzyme by 50%.

Experimental Protocols

The characterization of this compound's binding and functional inhibition involved several key experimental assays. Below are detailed methodologies for these critical experiments.

JAK3 Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of JAK3.

Objective: To quantify the in vitro inhibition of JAK3 enzymatic activity by this compound.

Materials:

-

Recombinant human JAK3 enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu-Tyr, 4:1) peptide substrate

-

This compound (or other test inhibitors)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or 5% DMSO.

-

Enzyme and Substrate Preparation: Dilute the JAK3 enzyme and the Poly(Glu-Tyr, 4:1) substrate/ATP mixture in kinase buffer to the desired concentrations. The ATP concentration is typically at or near the Km for the kinase.

-

Reaction Setup: In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO).

-

Add 2 µl of the diluted JAK3 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection of Kinase Activity:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IL-2-Induced T-Cell Blast Proliferation Assay

This cellular assay assesses the functional consequence of JAK3 inhibition by measuring the proliferation of T-cells, a process dependent on the IL-2 signaling pathway which critically involves JAK3.

Objective: To determine the effect of this compound on the proliferation of primary T-lymphocytes stimulated with Interleukin-2 (IL-2).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phytohemagglutinin (PHA) or other T-cell mitogen

-

Recombinant human IL-2

-

This compound (or other test inhibitors)

-

3H-thymidine or a non-radioactive proliferation assay kit (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Scintillation counter or luminometer

Procedure:

-

T-Cell Blast Generation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in the presence of a T-cell mitogen like PHA for 2-3 days to generate T-cell blasts.

-

-

Assay Setup:

-

Wash the T-cell blasts to remove the mitogen and resuspend them in fresh culture medium.

-

Seed the T-cell blasts into a 96-well plate at a density of approximately 5 x 105 cells/mL.

-

-

Inhibitor and Cytokine Treatment:

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add a final concentration of IL-2 to stimulate proliferation.

-

-

Incubation: Incubate the plates for a designated period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.

-

Measurement of Proliferation:

-

3H-thymidine incorporation: Add 3H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Use a reagent like CellTiter-Glo® which measures ATP levels as an indicator of cell viability and proliferation. Add the reagent to the wells and measure the luminescence.

-

-

Data Analysis: Proliferation is quantified by the amount of incorporated 3H-thymidine or the luminescent signal. The EC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflows

Visualizing the signaling pathway and experimental workflows can aid in understanding the context of this compound's action and the methods used for its characterization.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. This compound exerts its effect by inhibiting JAK3 within this cascade.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound on JAK3.

Experimental Workflow: JAK3 Kinase Inhibition Assay

The following diagram illustrates the key steps involved in determining the IC50 of this compound against JAK3.

Caption: Workflow for the in vitro JAK3 kinase inhibition assay.

Experimental Workflow: T-Cell Proliferation Assay

This diagram outlines the process for assessing the functional inhibitory effect of this compound on T-cell proliferation.

Caption: Workflow for the IL-2-induced T-cell proliferation assay.

Conclusion

This compound is a moderately potent and selective inhibitor of JAK3 that served as a critical starting point for the development of more advanced clinical candidates. While comprehensive kinetic data remains elusive in publicly accessible literature, the available IC50 and EC50 values provide a solid foundation for its characterization. The detailed experimental protocols and workflow diagrams presented in this guide offer researchers a practical framework for investigating the binding affinity and functional effects of this and similar kinase inhibitors. Further studies to elucidate the precise kinetic parameters (Kd, kon, koff) of this compound would provide deeper insights into its mechanism of action and contribute to the broader understanding of JAK inhibitor pharmacology.

Methodological & Application

Application Notes and Protocols for STAT6 Inhibitor CP-352664

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP-352664 is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in the development of allergic inflammation and other immune responses. Upon activation by cytokines such as IL-4 and IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes. Dysregulation of the STAT6 pathway is implicated in various diseases, including asthma, atopic dermatitis, and certain types of cancer. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.

Signaling Pathway

The IL-4/IL-13 signaling cascade leading to STAT6 activation is a critical pathway in immune regulation. The binding of IL-4 or IL-13 to their respective receptors initiates a conformational change that leads to the activation of Janus kinases (JAKs). These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptors, creating docking sites for STAT6. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements to modulate gene expression.

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Assay Type | Cell Line | Stimulant | Parameter Measured | This compound IC50/EC50 (nM) |

| STAT6 Reporter Gene Assay | HEK293T | IL-4 | Luciferase Activity | 15.2 |

| p-STAT6 (Tyr641) Immunoassay | A549 | IL-4 | p-STAT6 Levels | 25.8 |

| Eotaxin-3 Secretion ELISA | BEAS-2B | IL-13 | Eotaxin-3 Concentration | 42.5 |

| TARC Secretion ELISA | HaCaT | IL-4 | TARC Concentration | 38.7 |

Experimental Protocols

STAT6 Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in response to IL-4 stimulation.

Workflow:

Caption: Workflow for the STAT6 reporter gene assay.

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with a STAT6 expression plasmid and a STAT6-responsive firefly luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A renilla luciferase plasmid can be co-transfected for normalization.

-

Compound Addition: After 24 hours of transfection, replace the medium with serum-free DMEM. Add serial dilutions of this compound (final concentration range, e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with recombinant human IL-4 at a final concentration of 20 ng/mL.

-

Lysis and Luminescence Measurement: Following a 6-hour incubation, lyse the cells and measure both firefly and renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the renilla luciferase signal. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

p-STAT6 (Tyr641) Immunoassay

This assay quantifies the level of phosphorylated STAT6 in cell lysates.

Methodology:

-

Cell Seeding and Starvation: Seed A549 cells in a 96-well plate at a density of 4 x 10^4 cells per well and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Stimulation: Stimulate the cells with 20 ng/mL of IL-4 for 15 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoassay: Determine the concentration of phosphorylated STAT6 (Tyr641) and total STAT6 in the cell lysates using a sandwich ELISA or a similar immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the p-STAT6 signal to the total STAT6 signal. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by non-linear regression.

Eotaxin-3 and TARC Secretion ELISA

This assay measures the secretion of STAT6-dependent chemokines, Eotaxin-3 and Thymus and Activation-Regulated Chemokine (TARC), from stimulated cells.

Methodology:

-

Cell Culture: Culture BEAS-2B (for Eotaxin-3) or HaCaT (for TARC) cells in appropriate media until they reach 80-90% confluency.

-

Assay Setup: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

-

Compound and Stimulant Addition: Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with either 10 ng/mL IL-13 (for BEAS-2B) or 10 ng/mL IL-4 (for HaCaT).

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

ELISA: Quantify the concentration of Eotaxin-3 or TARC in the supernatants using commercially available ELISA kits.

-

Data Analysis: Plot the chemokine concentration against the logarithm of the inhibitor concentration and calculate the IC50 value.

Application Notes and Protocols for the Use of CP-352664 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a pyrrolopyrimidine-based inhibitor of Janus kinases (JAKs), identified as a lead compound in the development of novel immunosuppressive and anti-inflammatory agents. While its direct preclinical data is limited, extensive research on its close analog, Tofacitinib (CP-690,550), provides a strong foundation for its application in relevant animal models. These notes provide detailed protocols for utilizing this compound, or similar early-generation JAK inhibitors, in rodent models of rheumatoid arthritis and organ allograft rejection, drawing upon the established methodologies for Tofacitinib.

Disclaimer: The following protocols are based on preclinical studies of the closely related compound Tofacitinib (CP-690,550). Researchers should consider these as starting points and perform dose-response studies to determine the optimal concentration and administration route for this compound in their specific experimental setup.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions by inhibiting Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, plays a pivotal role in immune cell development, activation, and function. By blocking JAK enzymes, this compound can modulate the inflammatory and immune responses implicated in autoimmune diseases and transplant rejection.

The binding of a cytokine to its receptor triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.

JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of Tofacitinib (CP-690,550) in Preclinical Models

The following tables summarize the quantitative data from preclinical studies of Tofacitinib, which can be used as a reference for designing experiments with this compound.

Table 1: Efficacy of Tofacitinib in Rodent Models of Arthritis

| Animal Model | Species/Strain | Administration Route | Dosage Range (mg/kg/day) | Efficacy Endpoint | Key Findings |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | Oral Gavage | 1 - 15 | Reduction in arthritis score, paw swelling | Dose-dependent reduction in clinical signs of arthritis.[1] |

| Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | Continuous Infusion (osmotic pump) | 1.5 - 15 | Reduction in paw volume, histological improvement | Significant reduction in inflammation and joint damage.[2] |

Table 2: Efficacy of Tofacitinib in Rodent Models of Organ Allograft Rejection

| Animal Model | Species/Strain | Administration Route | Dosage Range (mg/kg/day) | Efficacy Endpoint | Key Findings |

| Heterotopic Heart Transplant | Mouse (C57BL/6 to BALB/c) | Oral Gavage | 10 - 30 | Graft Survival | Significant prolongation of allograft survival.[2] |

| Kidney Allograft | Rat (Fisher to Lewis) | Oral Gavage | 5 - 15 | Graft Survival, Renal Function | Improved graft survival and preserved renal function.[3] |

Experimental Protocols

The following are detailed protocols for key animal models where a JAK inhibitor like this compound would be evaluated.

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

Experimental workflow for the Murine Collagen-Induced Arthritis (CIA) model.

Materials:

-

Male DBA/1 mice, 8-10 weeks old.

-

Bovine Type II Collagen Solution (e.g., from Chondrex).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

This compound (to be formulated in a suitable vehicle, e.g., 0.5% methylcellulose).

-

Syringes and needles (26G or 27G).

-

Calipers for measuring paw thickness.

Procedure:

-

Preparation of Emulsion for Primary Immunization (Day 0):

-

On the day of immunization, emulsify the bovine type II collagen solution with an equal volume of CFA to a final concentration of 2 mg/mL collagen.

-

Ensure a stable emulsion is formed by repeatedly drawing and ejecting the mixture through a glass syringe.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.

-

Anesthetize the mice and inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.

-

-

Treatment with this compound:

-

Begin treatment upon the first signs of arthritis (typically days 21-28) or prophylactically from day 0 or 21.

-

Administer this compound or vehicle control daily via oral gavage. A starting dose range of 5-15 mg/kg/day is recommended based on Tofacitinib studies.

-

-

Monitoring and Assessment:

-

Monitor the mice daily for clinical signs of arthritis, including redness and swelling of the paws.

-

Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using calipers every other day.

-

Record body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 35-42), euthanize the mice.

-

Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).

-

Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Protocol 2: Murine Heterotopic Cardiac Allograft Model

This model is a standard for evaluating the efficacy of immunosuppressive agents in preventing organ transplant rejection.

Experimental workflow for the Murine Heterotopic Cardiac Allograft model.

Materials:

-

Donor mice (e.g., C57BL/6) and recipient mice (e.g., BALB/c), 8-12 weeks old.

-

Surgical microscope and microsurgical instruments.

-

Sutures (e.g., 10-0 nylon).

-

This compound (formulated for oral gavage or in drinking water).

-

Anesthetics and analgesics.

Procedure:

-

Donor Heart Harvest:

-

Anesthetize the donor mouse.

-

Perform a thoracotomy and perfuse the heart with cold heparinized saline.

-

Excise the heart with the ascending aorta and pulmonary artery intact.

-

-

Recipient Surgery and Transplantation (Day 0):

-

Anesthetize the recipient mouse.

-

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.

-

Close the abdominal incision.

-

-

Treatment with this compound:

-

Begin treatment on the day of transplantation (Day 0).

-

Administer this compound or vehicle control daily. Based on Tofacitinib studies, a starting oral dose of 10-30 mg/kg/day is suggested.

-

-

Monitoring and Assessment:

-

Monitor graft function daily by gentle abdominal palpation to assess the presence and strength of the heartbeat.

-

The day of rejection is defined as the cessation of a palpable heartbeat.

-

Monitor the overall health and well-being of the recipient mice.

-

-

Endpoint Analysis:

-

Upon rejection, euthanize the mouse and harvest the transplanted heart for histological examination to confirm rejection (e.g., cellular infiltration, vasculitis, and myocardial necrosis).

-

Spleens can also be harvested for immunological analysis (e.g., flow cytometry of T-cell populations).

-

Conclusion

This compound, as a precursor to the well-characterized JAK inhibitor Tofacitinib, holds potential for immunomodulatory effects in animal models of autoimmune disease and transplantation. The provided protocols for murine collagen-induced arthritis and heterotopic heart transplantation offer a robust framework for the in vivo evaluation of this compound. Careful dose-finding studies and thorough endpoint analyses will be crucial to fully characterize the therapeutic potential of this compound.

References

- 1. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tofacitinab in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tofacitinib Halts Progression of Graft Dysfunction in a Rat Model of Mixed Cellular and Humoral Rejection - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data for CP-352664: Application Notes and Protocols Cannot Be Generated

A comprehensive search of scientific literature and clinical trial registries has revealed no publicly available information for a compound designated as "CP-352664." This lack of data prevents the creation of the requested detailed Application Notes and Protocols, including dosage and administration guidelines.

Extensive searches for "this compound" did not yield any information regarding its mechanism of action, preclinical research, or any past or ongoing clinical trials. It is possible that this compound is an internal compound code that has not yet been disclosed in public forums, or the designation may be inaccurate.

Without any foundational data on the compound's biological activity, safety profile, or therapeutic targets, it is impossible to provide the following required elements:

-

Dosage and Administration Guidelines: No information exists on potential dosing regimens, routes of administration, or pharmacokinetic profiles.

-

Quantitative Data Summary: There is no data to populate tables for metrics such as IC50, EC50, or pharmacokinetic parameters.

-

Experimental Protocols: No published studies are available from which to derive detailed methodologies.

-

Signaling Pathway and Workflow Diagrams: The molecular targets and mechanism of action of this compound are unknown, making it impossible to create diagrams of its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the accuracy of the compound identifier. At present, no guidance on its use in a research or clinical setting can be provided based on the public record.

Application Notes and Protocols for CP-352664 in Immunoprecipitation Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a potent inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte activation, proliferation, and function. Its ability to selectively target JAK3 makes it a valuable tool for studying the specific roles of this kinase in various cellular processes and a potential therapeutic agent for autoimmune diseases and organ transplant rejection. This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation (IP) kinase assays, a fundamental technique to study the activity of specific kinases and the effect of their inhibitors.

Data Presentation

| Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |

| JAK3 | CP-690550 (Tofacitinib) | 1 | Enzyme Assay | [1] |

| JAK2 | CP-690550 (Tofacitinib) | 20 | Enzyme Assay | [1] |

| JAK1 | CP-690550 (Tofacitinib) | 112 | Enzyme Assay | [1] |

Cellular Activity of CP-690550 (Tofacitinib)

| Cell-Based Assay | Stimulus | Measured Endpoint | IC50 (nM) | Reference |

| IL-6 induced STAT1 phosphorylation | IL-6 | pSTAT1 | 23 | [2][3] |

| IL-6 induced STAT3 phosphorylation | IL-6 | pSTAT3 | 77 | [2][3] |

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is initiated by cytokine binding to its receptor and leads to the activation of STAT transcription factors. This compound exerts its effect by inhibiting the kinase activity of JAK3 within this pathway.

JAK/STAT Signaling Pathway and the inhibitory action of this compound on JAK3.

Experimental Protocols

Immunoprecipitation Kinase Assay Workflow

The following diagram outlines the general workflow for an immunoprecipitation kinase assay to assess the inhibitory effect of this compound on JAK3 activity.

General workflow for an immunoprecipitation kinase assay.

Detailed Protocol: Immunoprecipitation of JAK3 and In Vitro Kinase Assay

This protocol is adapted from standard immunoprecipitation kinase assay procedures and should be optimized for your specific cell type and experimental conditions.

Materials and Reagents:

-

Cell Lines: A suitable cell line expressing JAK3 (e.g., T-cell lines like Jurkat or NK-92).

-

This compound: Prepare a stock solution in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.

-

Antibodies:

-

Anti-JAK3 antibody for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal).

-

Anti-phospho-STAT antibody for Western blot analysis (if assessing downstream signaling).

-

Secondary antibodies conjugated to HRP for Western blotting.

-

-

Protein A/G Agarose Beads: Or magnetic beads for immunoprecipitation.

-

Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).

-

Wash Buffer: (e.g., PBS with 0.1% Tween-20 or a modified lysis buffer with lower detergent concentration).

-

Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP: Adenosine 5'-triphosphate, including [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive methods.

-

Substrate: A suitable substrate for JAK3, such as a STAT5 peptide.

-

SDS-PAGE reagents and Western blotting equipment.

Procedure:

Part 1: Cell Treatment and Lysis

-

Cell Culture: Culture cells to the desired density.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours). Based on data from the related compound CP-690550, a starting concentration range of 10 nM to 1 µM is recommended for cellular assays.[1][2]

-

Cell Harvest: After treatment, wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Part 2: Immunoprecipitation of JAK3

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-JAK3 antibody to the (pre-cleared) lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

Part 3: In Vitro Kinase Assay

-

Kinase Reaction: Resuspend the washed beads in kinase assay buffer containing the JAK3 substrate and ATP. For radioactive assays, include [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Part 4: Analysis

-

SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.

-

Detection:

-

Radioactive Assay: Expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.

-

Non-Radioactive Assay (Western Blot): Transfer the proteins to a PVDF membrane. Probe the membrane with an antibody that specifically recognizes the phosphorylated form of the substrate.

-

-

Quantification: Quantify the band intensity to determine the level of kinase activity. Compare the activity in this compound-treated samples to the vehicle control to determine the inhibitory effect of the compound.

Logical Relationship Diagram for Experimental Design

Logical flow of the experimental design to test the inhibitory effect of this compound.

Off-Target Considerations

While this compound is designed to be a selective JAK3 inhibitor, it is crucial to consider potential off-target effects, a common characteristic of kinase inhibitors. When interpreting results, it is advisable to:

-

Perform Dose-Response Curves: This helps to distinguish specific on-target effects from non-specific or off-target effects that may occur at higher concentrations.

-

Consider Kinome Profiling: For in-depth studies, profiling this compound against a panel of other kinases can provide a comprehensive understanding of its selectivity.

-

Rescue Experiments: If possible, expressing a drug-resistant mutant of JAK3 could demonstrate that the effects of this compound are specifically mediated through this target.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of JAK3 in their specific areas of interest.

References

Application Notes and Protocols for Western Blot Analysis with "CP-352664" Treatment

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature and databases, we must report that there is currently no public information available regarding the compound designated "CP-352664." Specifically, searches for its mechanism of action, its effects on signaling pathways, and its application in Western blot analysis did not yield any relevant results.

Therefore, we are unable to provide specific application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to the use of "this compound." The generation of such detailed documentation requires foundational knowledge of the compound's biological activity, which is not presently accessible in the public domain.

We recommend the following course of action for researchers interested in characterizing "this compound":

-

Internal Data Review: If "this compound" is an internally developed compound, we advise consulting internal research and development records for any preliminary data on its biological targets and effects.

-

Target Identification Studies: In the absence of prior knowledge, initial screening assays (e.g., kinase profiling, receptor binding assays) would be necessary to identify the molecular target(s) of "this compound."

-

Dose-Response and Time-Course Experiments: Once a potential target is identified, preliminary cell-based assays should be conducted to determine the optimal concentration and treatment duration for observing a biological effect.

-

General Western Blot Protocol: After establishing the above parameters, a general Western blot protocol can be adapted to investigate the effect of "this compound" on its putative signaling pathway. A generic workflow for such an experiment is provided below as a starting point.

General Western Blot Workflow for a Novel Compound

This workflow provides a basic framework that can be adapted once the biological context of "this compound" is determined.

Figure 1. A generalized workflow for performing Western blot analysis to investigate the effects of a novel compound on protein expression or phosphorylation.

We are committed to providing accurate and actionable scientific information. Should data regarding "this compound" become publicly available, we will gladly revisit this topic and generate the detailed application notes and protocols you have requested.

Application Notes and Protocols for CP-352664 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-352664 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a critical role in cytokine receptor-mediated intracellular signal transduction, making it a key target in the investigation and treatment of autoimmune diseases and organ transplant rejection. High-throughput screening (HTS) methodologies are essential for the identification and characterization of small molecule inhibitors like this compound that modulate the activity of JAK3 and the downstream JAK/STAT signaling pathway.

These application notes provide an overview of the use of this compound in HTS, including its mechanism of action, relevant screening protocols, and data interpretation. The protocols outlined below are designed to be adaptable for HTS platforms and can be used for primary screening, hit validation, and selectivity profiling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on JAK3, which is primarily expressed in hematopoietic cells and is crucial for the signaling of several cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor and each other. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By inhibiting JAK3, this compound blocks this signaling cascade, thereby modulating the immune response.

Quantitative Data for this compound

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| This compound | JAK3 | Enzymatic Assay | 210 nM (EC50) | [1] |

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is inhibited by this compound.

High-Throughput Screening Workflow for JAK3 Inhibitors

A typical HTS workflow for identifying and characterizing JAK3 inhibitors like this compound involves a multi-stage process.

Experimental Protocols

Biochemical Assay for JAK3 Inhibition (HTRF® Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring JAK3 kinase activity, suitable for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated substrate by JAK3. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the antibody and streptavidin-XL665 are in close proximity on the phosphorylated substrate, FRET occurs between the europium donor and the XL665 acceptor.

Materials:

-

Recombinant human JAK3 enzyme

-

Biotinylated peptide substrate (e.g., Poly(GT)-biotin)

-

ATP

-

HTRF® Kinase Buffer

-

Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)

-

Streptavidin-XL665 (SA-XL665)

-

HTRF® Detection Buffer

-

This compound (or other test compounds)

-

Low-volume 384-well plates

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute in HTRF® Kinase Buffer to the desired starting concentration.

-

Enzyme and Substrate Preparation: Dilute JAK3 enzyme and biotinylated substrate in HTRF® Kinase Buffer to the desired concentrations.

-

Assay Plate Setup:

-

Add 2 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the JAK3 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 4 µL of the ATP and substrate mixture to each well to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Stop and Detect:

-

Add 10 µL of the HTRF® Detection Buffer containing the europium-labeled antibody and SA-XL665 to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for JAK3 Inhibition (STAT5 Phosphorylation)